molecular formula C4H10ClNO3 B8070721 [(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride

[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride

Cat. No.: B8070721
M. Wt: 155.58 g/mol
InChI Key: GNOCKVJSXPCGKD-LJUKVTEVSA-N
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Description

[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride is a chemical compound with a unique structure that includes a carboxyl group, a hydroxyl group, and an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride typically involves the reaction of a suitable precursor with hydrochloric acid. The precursor can be an amino acid derivative that undergoes a series of reactions to introduce the carboxyl and hydroxyl groups. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The azanium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the azanium ion under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The carboxyl and hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions. Pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    [(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride: shares similarities with other amino acid derivatives such as:

Uniqueness

  • This compound is unique due to its specific stereochemistry and the presence of both a carboxyl and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other amino acids.

Properties

IUPAC Name

[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOCKVJSXPCGKD-LJUKVTEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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